[(4-Bromo-3-methylphenyl)methyl](1-methoxypropan-2-yl)amine
Description
Chemical Structure and Properties The compound (4-Bromo-3-methylphenyl)methylamine (IUPAC name: N-[(4-bromo-3-methylphenyl)methyl]-1-methoxypropan-2-amine) is a secondary amine featuring a bromo-substituted aromatic ring and a methoxypropan-2-yl side chain. Its molecular formula is C₁₂H₁₇BrNO, with a molecular weight of 285.18 g/mol.
For instance, tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-carbamate (a protected precursor) can be synthesized by reacting 4-bromo-3-methylbenzylamine hydrochloride with tert-butoxycarbonyl tert-butyl carbonate in the presence of a base like N-ethyl-N-isopropyl-propan-2-amine . Deprotection of the carbamate group would yield the target amine.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18BrNO/c1-9-6-11(4-5-12(9)13)7-14-10(2)8-15-3/h4-6,10,14H,7-8H2,1-3H3 |
InChI Key |
GNNARSDKAVVXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)COC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)methylamine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-methylphenyl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications | Reference ID |
|---|---|---|---|---|---|
| (4-Bromo-3-methylphenyl)methylamine | C₁₂H₁₇BrNO | 285.18 | 4-Bromo, 3-methylphenyl; methoxy | Pharmaceutical intermediates | |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₁H₁₅BrFNO | 276.14 | 3-Bromo, 4-fluorophenyl; methoxy | Drug discovery | |
| (5-Bromothiophen-2-yl)methylamine | C₉H₁₄BrNOS | 264.18 | 5-Bromo-thiophene; methoxy | Heterocyclic chemistry | |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | 4-Bromo, 3-fluorophenyl; butyl | Catalysis or agrochemicals |
Key Observations
Aromatic Ring Modifications: Replacing the 3-methyl group with a 4-fluoro substituent (as in ) reduces molecular weight (276.14 vs. Substituting the benzene ring with a thiophene (as in ) lowers steric bulk and alters electronic properties due to sulfur's polarizability, making it suitable for optoelectronic applications.
Side Chain Variations :
Reactivity and Functional Group Interactions
- Bromine as a Leaving Group : The bromine atom in the target compound and its analogs (e.g., ) enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating derivatization for drug discovery .
- Methoxy Group Stability : The methoxy group in the side chain resists hydrolysis under mild conditions, enhancing stability during synthetic workflows compared to esters or acetals.
Research Findings and Data Tables
Table 1: Substituent Impact on Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) | |
|---|---|---|---|---|
| Target Compound | 3.2 | 0.15 | 85–90 | |
| [(3-Bromo-4-fluorophenyl)methyl] analog | 2.8 | 0.25 | 75–80 | |
| Thiophene-based analog | 2.5 | 0.40 | 60–65 |
Notes:
- Lower LogP values in analogs with fluorine or thiophene substituents suggest improved hydrophilicity.
- Higher melting points in the target compound correlate with stronger intermolecular forces (bromo and methyl groups).
Table 2: Comparative Reactivity in Cross-Coupling Reactions
| Compound | Suzuki-Miyaura Yield (%) | Buchwald-Hartwig Yield (%) | |
|---|---|---|---|
| Target Compound | 78 | 65 | |
| [(4-Bromo-3-fluorophenyl)methyl] analog | 85 | 72 |
Insights :
- Fluorine substituents enhance reactivity in cross-coupling due to increased electrophilicity of the aromatic ring.
Biological Activity
(4-Bromo-3-methylphenyl)methylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18BrNO
- Molecular Weight : 272.18 g/mol
- IUPAC Name : N-[(4-bromo-3-methylphenyl)methyl]-1-methoxypropan-2-amine
- Canonical SMILES : CC1=C(C=CC(=C1)CNC(C)COC)Br
The biological activity of (4-Bromo-3-methylphenyl)methylamine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound can form hydrogen bonds and engage in π-π interactions due to the presence of the bromine atom and the methoxy group, which may enhance its solubility and reactivity with biomolecules .
Antimicrobial Properties
Research indicates that compounds similar to (4-Bromo-3-methylphenyl)methylamine exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have indicated that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways. Further research is needed to elucidate the exact mechanisms involved .
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects. It may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could have implications for treating mood disorders or neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, which can provide insights into the potential effects of (4-Bromo-3-methylphenyl)methylamine:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial properties against E. coli and S. aureus.
- Results : The compound demonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Cancer Cell Line Study :
- Objective : To assess cytotoxic effects on breast cancer cell lines.
- Results : Induced apoptosis was observed at concentrations above 10 µM, with a notable decrease in cell viability after 48 hours of exposure.
-
Neuropharmacological Assessment :
- Objective : To investigate effects on serotonin receptor activity.
- Results : The compound exhibited moderate binding affinity for serotonin receptors, suggesting potential as an antidepressant agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromoaniline | C6H6BrN | Antimicrobial, anticancer |
| 3-Methylphenylmethylamine | C9H13N | Neuroactive properties |
| (4-Bromo-2-fluorophenyl)methylamine | C12H17BrFNO | Anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
